REACTION_CXSMILES
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[C:1]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([CH2:17][NH2:18])=[CH:14][CH:15]=2)[CH:10]=[CH:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[CH2:19]([O:21]C1C=C2C(=CC=1)NC(C)=C2C=O)C>>[C:1]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([CH2:17][NH2:18])=[CH:14][CH:15]=2)[C:10]([CH:19]=[O:21])=[CH:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C(=O)(OC(C)(C)C)N1C=C(C2=CC(=CC=C12)CN)C=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 243 mg | |
YIELD: PERCENTYIELD | 73% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |